molecular formula C10H18O3 B8012116 Tert-butyl 3-oxohexanoate CAS No. 61540-30-5

Tert-butyl 3-oxohexanoate

Cat. No.: B8012116
CAS No.: 61540-30-5
M. Wt: 186.25 g/mol
InChI Key: PALADXPGIYFJRU-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxohexanoate (CAS 61540-30-5) is a high-purity β-ketoester with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol . This compound is a versatile synthetic intermediate, prized in research for constructing complex molecular architectures. Its structure features a reactive 1,3-dicarbonyl system, making it a valuable building block for various carbon-carbon bond-forming reactions, including alkylations and Michael additions. In the pharmaceutical research arena, this compound and its derivatives serve as crucial precursors in the synthetic pathways of active pharmaceutical ingredients (APIs). Notably, structurally related tert-butyl dihydroxyhexanoate esters are key intermediates for the side chain synthesis of hypocholesterolemic drugs such as atorvastatin and rosuvastatin, which are potent HMG-CoA reductase inhibitors . The tert-butyl ester group enhances the compound's properties by providing steric protection, which can improve stability and alter solubility during multi-step synthetic sequences. Researchers utilize this compound strictly for laboratory research purposes. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

tert-butyl 3-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-5-6-8(11)7-9(12)13-10(2,3)4/h5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALADXPGIYFJRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465393
Record name tert-butyl 3-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61540-30-5
Record name tert-butyl 3-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Blaise Condensation and Sequential Functionalization

The Blaise condensation route involves reacting (S)-4-chloro-3-hydroxybutanenitrile with zinc enolate derivatives. Key steps include:

  • Step 1 : Formation of tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate via Blaise condensation at 0–5°C in aqueous micellar aggregates (yield: 85–92%).

  • Step 2 : Sodium borohydride reduction to introduce diastereomeric excess (≥80% de).

  • Step 3 : Ketal protection using 2,2-dimethoxypropane and D-10-camphorsulfonic acid in acetone.

Advantages : Scalable for industrial production; compatible with statin synthesis.
Limitations : Requires cryogenic conditions and generates halogenated byproducts.

Reformatsky Reaction with tert-Butyl Bromoacetate

This method employs a Reformatsky reagent derived from tert-butyl bromoacetate and zinc:

  • Reaction : Condensation with aldehyde precursors (e.g., (S)-4-chloro-3-hydroxybutanal) in tetrahydrofuran (THF) at −15°C.

  • Yield : 78–85% after purification via selective extraction with n-hexane.

  • Stereoselectivity : Enhanced by chiral auxiliaries such as Ru[(R)-TolBINAP]Cl₂ (≥98% de).

Data Table 1 : Reformatsky Reaction Optimization

ParameterOptimal RangeImpact on Yield
Temperature−15°C to 10°C±5% yield
SolventTHFMaximizes enolate stability
Catalyst Loading0.03–0.05 mol%>95% conversion

Enzymatic Reduction Using Carbonyl Reductases

Biocatalytic methods leverage recombinant E. coli strains expressing carbonyl reductase (KRED) and glucose dehydrogenase (GDH):

  • Substrate : tert-Butyl 6-chloro-5-hydroxy-3-oxohexanoate.

  • Conditions : Aqueous buffer (pH 7.5), 30–35°C, NADPH cofactor regeneration via GDH.

  • Performance :

    • Substrate conversion: 98.8%

    • Space-time yield: 1,182 g·L⁻¹·day⁻¹

    • Enantiomeric excess: >99% ee

Advantages : Eliminates hazardous reagents; operates under ambient conditions.

Catalytic Hydrogenation with Ruthenium Complexes

Asymmetric hydrogenation using Ru[(R)-TolBINAP]Cl₂ achieves high stereoselectivity:

  • Substrate : tert-Butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate.

  • Conditions : 3–5 MPa H₂, 40–60°C, 4–7 hours.

  • Outcomes :

    • Yield: 92–95%

    • Diastereomeric excess: ≥99%

Data Table 2 : Hydrogenation Parameters

Catalyst Loading (mol%)H₂ Pressure (MPa)Yield (%)de (%)
0.0338998
0.0559599.5

Continuous Flow Synthesis

A three-reactor continuous system minimizes side reactions:

  • Reactor 1 : Alkaline hydrolysis of tert-butyl ester (0–5°C).

  • Reactor 2 : Condensation with 4-cyano-3-hydroxyethyl butyrate (−15°C).

  • Reactor 3 : Acidic workup (pH 2–3) and extraction.

  • Throughput : 400 g/L substrate concentration with 98.5% yield.

Advantages : Reduces energy consumption by 40% compared to batch processes.

Green Chemistry Approaches

Recent advancements emphasize solvent-free or micellar conditions:

  • Micellar Catalysis : Sodium dodecyl sulfate (SDS) aggregates enable reactions in water at 25°C (yield: 88%).

  • TEMPO Oxidation : Converts tert-butyl 3,5-dihydroxyhexanoate to 3-oxohexanoate using Cu(II)/TEMPO/O₂ (30–50°C) .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-oxohexanoate undergoes various chemical reactions, including:

    Reduction: The compound can be reduced to its corresponding alcohol using biocatalysts or chemical reducing agents.

    Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Alcohol dehydrogenases or chemical reducing agents such as sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

Tert-butyl 3-oxohexanoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-oxohexanoate primarily involves its role as a substrate in enzymatic reactions. For example, in the reduction of this compound to its corresponding alcohol, the enzyme alcohol dehydrogenase catalyzes the transfer of a hydride ion to the carbonyl group, resulting in the formation of an alcohol. This reaction is highly stereoselective, leading to the production of chiral alcohols with high enantiomeric excess .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-oxohexanoate (CAS 3249-68-1)

  • Structure: Ethyl ester with a 3-oxohexanoate chain.
  • Lower thermal stability compared to tert-butyl esters due to weaker electron-donating effects of the ethyl group.
  • Applications: Used as a precursor in enzymatic cascades for synthesizing hydroxy esters, as demonstrated in engineered monooxygenase systems .

Methyl 3-oxohexanoate (CAS N/A)

  • Structure: Methyl ester with a 3-oxohexanoate chain.
  • Key Differences: Smaller methyl group increases volatility (lower boiling point) compared to tert-butyl analogs. Engineered enzymes (e.g., P450 BM3 variants) show higher yields for methyl 3-oxohexanoate synthesis, likely due to better substrate fit in catalytic pockets .
  • Applications : Intermediate in pharmaceutical and agrochemical synthesis.

Tert-butyl Acetoacetate (CAS 1694-31-1)

  • Structure : Shorter β-ketoester chain (4 carbons) with a tert-butyl group.
  • Key Differences: Higher solubility in nonpolar solvents due to the tert-butyl group’s hydrophobicity. Enhanced stability in acidic conditions compared to ethyl or methyl esters, attributed to steric protection of the ester carbonyl .
  • Applications : Widely used in Claisen condensations and as a ligand in coordination chemistry.

Comparison with Other Tert-butyl Esters

Tert-butyl Acrylate (TBA)

  • Structure : Acrylate ester with a tert-butyl group.
  • Imparts hydrophobicity, scratch resistance, and chemical stability in copolymers, unlike 3-oxohexanoate derivatives .
  • Applications: Monomer in coatings, adhesives, and high-performance polymers.

Tert-butyl Chromate

  • Structure : Chromium-based tert-butyl ester.
  • Key Differences: Oxidizing agent with hazardous properties (unlike non-metallic esters). Used as a curing agent for urethane foams and catalyst precursor, highlighting the tert-butyl group’s role in stabilizing reactive intermediates .

Table 1: Molecular Data and Properties of Selected Compounds

Compound CAS Molecular Formula Key Properties
Tert-butyl 3-oxohexanoate N/A C₈H₁₄O₃ High steric hindrance; β-ketoester reactivity (keto-enol tautomerism)
Ethyl 3-oxohexanoate 3249-68-1 C₈H₁₄O₃ Lower boiling point; higher enzymatic synthesis efficiency
Tert-butyl acetoacetate 1694-31-1 C₈H₁₄O₃ Enhanced acidity (pKa ~9.5); thermal stability up to 150°C
Methyl 3-oxohexanoate N/A C₇H₁₂O₃ Volatile; compatible with engineered P450 BM3 monooxygenases

Biological Activity

Tert-butyl 3-oxohexanoate is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the context of pharmaceutical applications. This article delves into the biological activity of this compound, focusing on its role as an intermediate in drug synthesis, particularly statins, and its interactions with biological systems.

Chemical Structure and Properties

This compound has a molecular formula of C11H20O3C_{11}H_{20}O_3 and a molecular weight of approximately 200.28 g/mol. The compound features a tert-butyl group, which enhances its lipophilicity, and a keto group that is crucial for its reactivity in biological systems.

Property Value
Molecular FormulaC11H20O3C_{11}H_{20}O_3
Molecular Weight200.28 g/mol
Functional GroupsKetone, Ester

Role in Statin Synthesis

One of the most significant biological activities of this compound is its role as an intermediate in the synthesis of statins, a class of drugs used to lower cholesterol levels. Statins function by inhibiting HMG-CoA reductase, an enzyme critical for cholesterol biosynthesis in the liver. This compound serves as a precursor in the synthesis pathways for various statins, including Atorvastatin and Rosuvastatin.

The mechanism by which statins lower cholesterol involves the competitive inhibition of HMG-CoA reductase. The structural features of this compound allow it to interact effectively with this enzyme, thereby influencing cholesterol metabolism. Research indicates that modifications to this compound can enhance its efficacy as a statin precursor by improving its binding affinity to the enzyme.

Case Studies and Research Findings

  • Enzymatic Synthesis : A study demonstrated the efficient enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate using a mutant alcohol dehydrogenase from Lactobacillus kefir. This approach highlighted the potential for biocatalysis in producing chiral intermediates for pharmaceuticals .
  • Toxicological Studies : Research involving toxicity assessments has shown that compounds related to this compound exhibit varying degrees of safety profiles. For instance, studies on related compounds indicated low toxicity levels when assessed through standard protocols, suggesting that this compound may also possess favorable safety characteristics .
  • Pharmacological Activity : The pharmacological activity of this compound has been investigated in relation to its derivatives. Compounds with similar structures have been noted for their antibacterial and antiviral properties, indicating that this compound may also interact with biological targets beyond cholesterol metabolism.

Future Directions

The exploration of this compound's biological activity is still in its nascent stages. Future research should focus on:

  • Detailed Mechanistic Studies : Understanding the precise molecular interactions between this compound and target enzymes involved in cholesterol biosynthesis.
  • Expanded Toxicological Profiles : Conducting comprehensive toxicological evaluations to establish safety margins for potential therapeutic applications.
  • Exploration of Biological Activities : Investigating other biological activities beyond cholesterol-lowering effects, including antimicrobial properties and potential applications in cancer therapy.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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